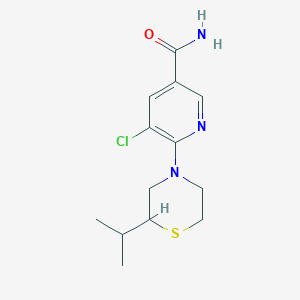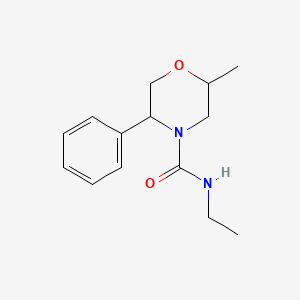![molecular formula C9H12BrN3O B7591687 2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol](/img/structure/B7591687.png)
2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol, also known as BPEE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPEE is a synthetic molecule that is derived from pyrimidine and has been found to exhibit promising biological activity, making it a subject of interest for researchers in various fields.
Wissenschaftliche Forschungsanwendungen
2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol has been extensively studied for its potential therapeutic applications in various fields such as oncology, neurology, and cardiovascular diseases. In oncology, 2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. It has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of 2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol involves its ability to inhibit the activity of specific enzymes and receptors in the body. For example, 2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol has been found to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to the death of cancer cells and can potentially be used in cancer therapy.
Biochemical and Physiological Effects:
2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol has been found to exhibit various biochemical and physiological effects in the body. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and modulate the immune system. 2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol has also been found to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol is its synthetic nature, which allows for easy modification and optimization of its properties. It is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of 2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol is its potential toxicity, which needs to be carefully evaluated before its use in clinical settings.
Zukünftige Richtungen
There are several future directions for the research and development of 2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol. One potential direction is the modification of its chemical structure to improve its pharmacokinetic properties and reduce its toxicity. Another direction is the evaluation of its potential use in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol and its potential therapeutic applications in various diseases.
In conclusion, 2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol is a promising synthetic molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its ability to inhibit the activity of specific enzymes and receptors in the body has led to its investigation as a potential therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and evaluate its potential use in clinical settings.
Synthesemethoden
The synthesis of 2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol involves the reaction of 5-bromopyrimidine-2-carbaldehyde with propargylamine, followed by reduction with sodium borohydride. This process results in the formation of 2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol, which can be further purified using various techniques such as column chromatography.
Eigenschaften
IUPAC Name |
2-[(5-bromopyrimidin-2-yl)-prop-2-enylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c1-2-3-13(4-5-14)9-11-6-8(10)7-12-9/h2,6-7,14H,1,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKCDEXKSFTRCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CCO)C1=NC=C(C=N1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-phenyl-1,3-thiazol-2-yl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591606.png)
![3-(2,4-dimethyl-1,3-thiazol-5-yl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591619.png)
![5-Methyl-7-(3-methylbutan-2-ylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7591624.png)



![1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea](/img/structure/B7591655.png)
![N-[1-(3-methoxypropyl)pyrazol-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B7591661.png)

![5-methyl-N-[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7591676.png)
![N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7591683.png)

![4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol](/img/structure/B7591688.png)
![5,6-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7591700.png)